molecular formula C18H26Cl2N2S2 B055153 B-Tapp CAS No. 118433-74-2

B-Tapp

Cat. No.: B055153
CAS No.: 118433-74-2
M. Wt: 405.4 g/mol
InChI Key: PJMDTMUHEHZHSF-UHFFFAOYSA-N
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Description

Viroptic is the brand name for the compound trifluridine, also known as trifluorothymidine. It is an antiviral medication primarily used for the treatment of eye infections caused by the herpes simplex virus. Trifluridine is a fluorinated pyrimidine nucleoside that interferes with viral DNA synthesis, making it effective against herpes simplex virus types 1 and 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluridine can be synthesized through various methods. One common synthetic route involves the fluorination of thymidine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Trifluridine undergoes several types of chemical reactions, including:

    Oxidation: Trifluridine can be oxidized to form various metabolites.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Trifluridine has a wide range of scientific research applications:

Mechanism of Action

Trifluridine exerts its antiviral effects by incorporating into viral DNA during replication. This incorporation leads to the formation of defective proteins and an increased mutation rate, ultimately inhibiting viral replication. The primary molecular target is the viral DNA polymerase, which is essential for viral DNA synthesis .

Comparison with Similar Compounds

Uniqueness: Trifluridine is unique due to its fluorinated structure, which enhances its antiviral activity and allows for better incorporation into viral DNA compared to other nucleoside analogs. This structural modification provides trifluridine with a higher efficacy in treating herpes simplex virus infections .

Properties

CAS No.

118433-74-2

Molecular Formula

C18H26Cl2N2S2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H

InChI Key

PJMDTMUHEHZHSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl

Related CAS

118433-74-2 (Hydrochloride)
118433-74-2 (Parent)

Synonyms

B-TAPP
bis(1-thio-2-amino-3-phenylpropane)
bis(1-thio-2-amino-3-phenylpropane) hydrochloride
bis(2-amino-3-phenylpropyl) disulfide

Origin of Product

United States

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